molecular formula C8H6N4O3 B4911660 4-Nitro-2-phenyl-2H-1,2,3-triazol-1-ium-1-olate

4-Nitro-2-phenyl-2H-1,2,3-triazol-1-ium-1-olate

Cat. No.: B4911660
M. Wt: 206.16 g/mol
InChI Key: RZUCFYFDRVXANH-UHFFFAOYSA-N
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Description

4-Nitro-2-phenyl-2H-1,2,3-triazol-1-ium-1-olate is a heterocyclic compound belonging to the class of 1,2,3-triazoles. These compounds are characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms. The presence of a nitro group and a phenyl group attached to the triazole ring imparts unique chemical and physical properties to this compound. 1,2,3-Triazoles are known for their versatility in various chemical reactions and their wide range of applications in medicinal chemistry, materials science, and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-2-phenyl-2H-1,2,3-triazol-1-ium-1-olate typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions (CuAAC) to yield 1,4-disubstituted 1,2,3-triazoles with high regioselectivity . The reaction conditions generally include the use of a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of 1,2,3-triazoles, including this compound, often employs continuous flow reactors to enhance reaction efficiency and scalability. The use of microreactors allows for precise control over reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Nitro-2-phenyl-2H-1,2,3-triazol-1-ium-1-olate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

Properties

IUPAC Name

4-nitro-1-oxido-2-phenyltriazol-1-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O3/c13-10-6-8(12(14)15)9-11(10)7-4-2-1-3-5-7/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZUCFYFDRVXANH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2N=C(C=[N+]2[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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